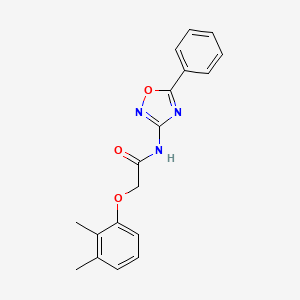
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a phenoxy group, a phenyl group, and an oxadiazole ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the phenoxy group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This usually involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or phenoxy groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide linkage.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Reduced oxadiazole or amide derivatives.
Substitution products: Alkylated or arylated phenoxy derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring is known to be a bioisostere for amides and esters, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-triazol-3-yl)acetamide: Similar structure with a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide may confer unique properties, such as increased stability, specific binding interactions, and distinct biological activity compared to its analogs.
属性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-6-10-15(13(12)2)23-11-16(22)19-18-20-17(24-21-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI 键 |
FTPATYSXXDXPTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327345.png)
![3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11327351.png)
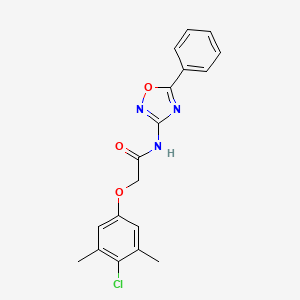
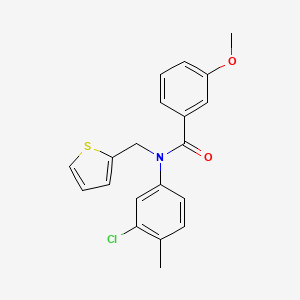
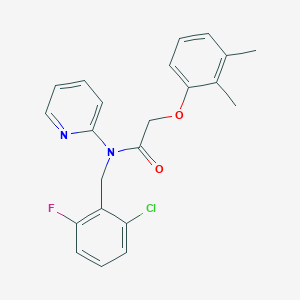
![N-{3'-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11327375.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B11327380.png)
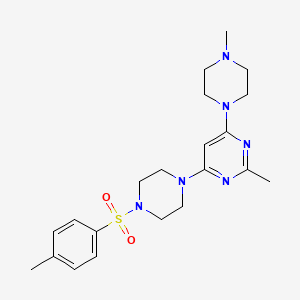
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11327390.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11327392.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11327399.png)
![4-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11327405.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B11327406.png)
![Propan-2-yl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B11327429.png)
